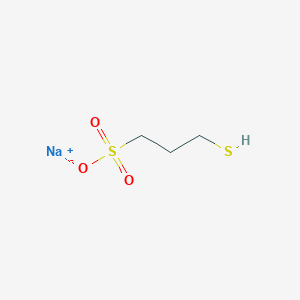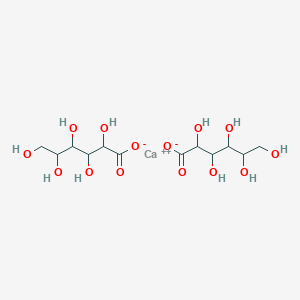
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine (NBD-PA) is a fluorescent probe that has been widely used in scientific research due to its unique properties. It is a small molecule that can be easily synthesized and has a high quantum yield, making it an ideal tool for studying biological systems.
作用機序
The mechanism of action of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves its ability to undergo photoisomerization. When excited by light, this compound undergoes a conformational change, which results in a shift in its fluorescence emission spectrum. This property has been used to study the dynamics of biological systems, including protein folding and unfolding.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on the systems it is used to study. It does not interfere with the normal function of proteins or other biological molecules and has low toxicity levels.
実験室実験の利点と制限
The advantages of using 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine in lab experiments include its high quantum yield, ease of synthesis, and ability to study a wide range of biological systems. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
The future directions for the use of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine in scientific research are numerous. It can be used to study the dynamics of protein-protein interactions, protein-lipid interactions, and membrane dynamics in greater detail. It can also be used to study the structure and function of ion channels, transporters, and receptors in greater detail. Additionally, new synthetic methods can be developed to improve the properties of this compound, such as its sensitivity to pH and temperature changes.
Conclusion:
In conclusion, this compound is a valuable tool for studying biological systems due to its unique properties. Its ease of synthesis, high quantum yield, and ability to study a wide range of biological systems make it an ideal probe for scientific research. With continued research and development, this compound will continue to be an important tool for studying the dynamics of biological systems.
合成法
The synthesis of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves the reaction of 4-nitrophenylhydrazine with 2-amino-4,5-diphenyl-1,3-oxazole in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been well established and has been used to synthesize this compound for many years.
科学的研究の応用
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine has been widely used in scientific research as a fluorescent probe to study various biological systems. It has been used to study protein-protein interactions, protein-lipid interactions, and membrane dynamics. It has also been used to study the structure and function of ion channels, transporters, and receptors.
特性
IUPAC Name |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBQKODIUMKDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)